"synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one"
"synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one"
An In-depth Technical Guide to the Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This document provides a comprehensive, scientifically-grounded guide for the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds, and substitutions at the 6 and 2 positions have been shown to modulate these activities, particularly in the realm of anticancer research.[1][2][3][4] This guide moves beyond a simple recitation of steps to provide a rationale for the experimental choices, ensuring a reproducible and well-understood synthetic protocol.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule is predicated on a robust and efficient one-pot cyclocondensation reaction. A retrosynthetic analysis reveals that the quinazolinone ring can be constructed from two primary synthons: 5-bromoanthranilic acid and phenyl isothiocyanate. This approach is favored for its atom economy and straightforward execution.
The forward synthesis involves the nucleophilic addition of the amino group from 5-bromoanthranilic acid to the electrophilic carbon of the isothiocyanate group, forming a thiourea intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield the final 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
Caption: The two-stage reaction mechanism for quinazolinone formation.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. [2] Reagents & Equipment:
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5-Bromoanthranilic acid (2.16 g, 10 mmol)
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Phenyl isothiocyanate (1.8 mL, 15 mmol)
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Triethylamine (2 mL)
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Absolute Ethanol (30 mL)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Standard filtration apparatus
Procedure:
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Reaction Setup: Combine 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in a round-bottom flask containing absolute ethanol (30 mL). [2]The use of excess phenyl isothiocyanate helps to drive the reaction to completion.
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Reflux: Heat the mixture to reflux (approximately 65-78 °C, depending on the specific setup) with constant stirring. [2]3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20 hours. [2]4. Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
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Filtration and Washing: Filter the solid residue and wash it thoroughly with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
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Purification: Recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. [2] Table 2: Product Profile
| Compound | Formula | MW ( g/mol ) | Expected Yield | CAS Number |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | C₁₄H₉BrN₂OS | 333.21 | ~83% [2] | 18009-07-9 [5] |
Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
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Melting Point: A sharp melting point is indicative of high purity.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) confirms the purity.
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Spectroscopic Analysis:
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¹H-NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on both the quinazolinone ring system and the N-phenyl substituent. The splitting patterns will be indicative of their positions.
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¹³C-NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms and show characteristic peaks for the carbonyl carbon (C=O), the thiocarbonyl carbon (C=S, or its tautomeric form), and the aromatic carbons. [2] * Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch (around 1670 cm⁻¹), the N-H stretch (if in the thiol tautomer), and C-S vibrations.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z ≈ 332/334, showing the characteristic isotopic pattern for bromine). [2]
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Safety and Handling
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Phenyl isothiocyanate: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Bromine: Is highly corrosive and toxic. All operations involving bromine should be performed in a fume hood.
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Solvents: Ethanol is flammable. Ensure no open flames are present during reflux.
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Acids/Bases: Triethylamine and hydrochloric acid are corrosive. Handle with care.
Conclusion
This guide details a reliable and well-characterized method for the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. The procedure, rooted in a classical cyclocondensation reaction, is robust and provides good yields. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently reproduce this synthesis and utilize the target compound for further investigation in drug discovery and development, particularly leveraging its potential as an anticancer agent. [2]
References
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Wikipedia. Phenyl isothiocyanate. [Link]
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Organic Syntheses. Phenyl isothiocyanate. [Link]
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Wiley Online Library. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. [Link]
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National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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Royal Society of Chemistry. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. [Link]
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ResearchGate. The reaction mechanism to produce compound 13. [Link]
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National Institutes of Health (NIH). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
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Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
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Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
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National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
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Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
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National Institutes of Health (NIH). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
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Auctores Online. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]
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Auctores Online. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]
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Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
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Mansoura University. NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. [Link]
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National Institutes of Health (NIH). Quinazoline derivatives: synthesis and bioactivities. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
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